molecular formula C21H26N2O3S B2953054 2,4,5-trimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 951472-25-6

2,4,5-trimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2953054
CAS RN: 951472-25-6
M. Wt: 386.51
InChI Key: IKFRVJPENWTDJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-trimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O3S and its molecular weight is 386.51. The purity is usually 95%.
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Scientific Research Applications

Antitumor Agents

Some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have been identified as a new class of antitumor agents. These compounds have shown significant in vitro antitumor activity, with some being more potent and efficacious than the reference drug Doxorubicin (Alqasoumi, Al-Taweel, Alafeefy, Ghorab, & Noaman, 2010).

Catalysts for Transfer Hydrogenation

Ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings have been synthesized and shown to be efficient catalysts for the transfer hydrogenation of acetophenone derivatives to phenylethanols. This highlights their potential in catalysis and synthetic organic chemistry (Dayan, Kalaycioglu, Daran, Labande, & Poli, 2013).

Carbonic Anhydrase Inhibitors

A novel series of benzenesulfonamides has been designed to improve selectivity towards druggable isoforms of human carbonic anhydrases (hCAs). These compounds exhibited remarkable inhibition for specific hCA isoforms, highlighting their potential in the development of selective inhibitors for therapeutic applications (Bruno, Buemi, Di Fiore, De Luca, Ferro, Angeli, Cirilli, Sadutto, Alterio, Monti, Supuran, De Simone, & Gitto, 2017).

β3 Adrenergic Receptor Agonists

Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been explored as human β3 adrenergic receptor (AR) agonists. These studies have contributed to understanding the structure-activity relationships necessary for designing selective agonists for β3 AR, which could be beneficial in treating metabolic disorders (Parmee, Brockunier, He, Singh, Candelore, Cascieri, Deng, Liu, Tota, Wyvratt, Fisher, & Weber, 2000).

Antimicrobial Agents

Novel compounds combining quinoline and sulfonamide moieties have been synthesized and evaluated as antimicrobial agents. This research underscores the importance of integrating multiple pharmacophores to design agents with potential broad-spectrum antimicrobial activity (2019).

properties

IUPAC Name

2,4,5-trimethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-5-10-23-19-8-7-18(13-17(19)6-9-21(23)24)22-27(25,26)20-12-15(3)14(2)11-16(20)4/h7-8,11-13,22H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFRVJPENWTDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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